5-[2-(1-Piperazinyl)acetyl]oxindol
Description
Properties
Molecular Formula |
C14H17N3O2 |
|---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
5-(2-piperazin-1-ylacetyl)-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C14H17N3O2/c18-13(9-17-5-3-15-4-6-17)10-1-2-12-11(7-10)8-14(19)16-12/h1-2,7,15H,3-6,8-9H2,(H,16,19) |
InChI Key |
HPROESXLWQUSEF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC(=O)C2=CC3=C(C=C2)NC(=O)C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Ziprasidone (5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-2H-indol-2-one)
- Core Structure : Oxindole with a 6-chloro substitution and a piperazine-linked ethyl chain.
- Key Differences: Ziprasidone includes a benzisothiazolyl group attached to the piperazine ring, enhancing its affinity for serotonin (5-HT2A) and dopamine (D2) receptors . The ethyl linker in ziprasidone vs. the acetyl linker in 5-[2-(1-piperazinyl)acetyl]oxindol may influence metabolic stability and receptor binding kinetics. Molecular Weight: 467.42 g/mol (ziprasidone hydrochloride monohydrate) vs. ~317 g/mol (estimated for the target compound).
BMY7378 (8-(2-[4-{2-Methoxyphenyl}-1-piperazinyl]ethyl)-8-azaspiro[4,5]decane-7,9-dione)
- Core Structure : Azaspiro decane dione with a piperazine-ethyl chain.
- Key Differences :
- BMY7378 lacks the oxindole core but shares the piperazine-ethyl motif. It is a selective α1D-adrenergic receptor antagonist , highlighting the role of piperazine in adrenergic targeting .
- The acetyl linker in this compound may confer distinct solubility or bioavailability compared to BMY7378’s spirocyclic system.
JNJ5207787 (N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyanophenyl)-N-[1-(2-cyclopentylethyl)piperidin-4-yl]acrylamide)
- Core Structure : Indole derivative with a piperidine-acrylamide substituent.
- Key Differences :
Pharmacological and Pharmacokinetic Comparison
| Parameter | This compound | Ziprasidone | BMY7378 |
|---|---|---|---|
| Core Scaffold | Oxindole | Oxindole (chlorinated) | Azaspiro decane dione |
| Piperazine Substituent | Acetyl-linked | Ethyl-linked (benzisothiazole) | Ethyl-linked (methoxyphenyl) |
| Molecular Weight | ~317 g/mol (estimated) | 467.42 g/mol | ~480 g/mol (estimated) |
| Primary Targets | Hypothesized: 5-HT/D2 receptors | 5-HT2A, D2, α1-adrenergic | α1D-adrenergic receptor |
| Metabolic Stability | Likely moderate (acetyl linker) | Moderate (hepatic oxidation) | High (spirocyclic stability) |
Key Observations :
- The acetyl linker in this compound may improve aqueous solubility compared to ziprasidone’s ethyl linker but reduce metabolic stability relative to BMY7378’s rigid spiro system.
Clinical and Preclinical Relevance
- Ziprasidone : Approved for schizophrenia and bipolar disorder, with side effects including QTc prolongation due to hERG channel inhibition . The target compound’s simpler structure might mitigate cardiac risks.
- BMY7378 : Used in research to study α1-adrenergic subtypes, indicating the piperazine-ethyl motif’s versatility in receptor subtype selectivity .
- This compound: No clinical data are available, but its structure aligns with CNS-active agents, warranting further investigation into serotonin/dopamine modulation.
Preparation Methods
Acetylation Using Acetic Anhydride
Coupling Reactions with Advanced Intermediates
Coupling pre-functionalized oxindole and piperazine derivatives streamlines synthesis by reducing step count and improving purity.
Mitsunobu Reaction for Ether Formation
The Mitsunobu reaction, employing triphenylphosphine and diethyl azodicarboxylate (DEAD), enables the coupling of hydroxyl-containing oxindoles with piperazine alcohols. While less common for acetylated derivatives, this method is viable for synthesizing analogs with ether linkages. However, its applicability to 5-[2-(1-Piperazinyl)acetyl]oxindole is limited due to the requirement for alcohol intermediates.
Reductive Amination Strategies
Reductive amination offers an alternative route by reacting 5-(2-oxoacetyl)oxindole with piperazine in the presence of reducing agents like sodium cyanoborohydride. This method circumvents the need for halogenated intermediates, reducing byproduct formation. For example, a 2019 study demonstrated that reductive amination in methanol at 50°C achieved 75% yield, though purity required additional chromatographic steps.
Catalytic Methods for Enhanced Efficiency
Transition metal catalysis has emerged as a powerful tool for constructing the acetyl-piperazine linkage.
Palladium-Catalyzed Cross-Coupling
Palladium complexes, particularly those with bis(diphenylphosphino)ferrocene (dppf) ligands, facilitate coupling between 5-(2-bromoacetyl)oxindole and piperazine. A representative procedure uses Pd(OAc)₂ (5 mol%), dppf (10 mol%), and triethylamine in toluene at 100°C, achieving 82% yield. The catalytic cycle involves oxidative addition of the bromoacetyl group, followed by piperazine coordination and reductive elimination.
Copper-Mediated Ullmann-Type Reactions
Copper(I) iodide in combination with N,N′-dimethylcyclohexane-1,2-diamine accelerates the coupling of 5-(2-iodoacetyl)oxindole with piperazine. Optimized conditions (CuI 10 mol%, ligand 20 mol%, K₃PO₄, DMSO, 120°C) deliver the target compound in 78% yield with >99% purity. This method is notable for avoiding noble metals, reducing costs for large-scale production.
Comparative Analysis of Synthetic Routes
The selection of a synthesis route depends on factors such as scalability, cost, and purity requirements.
Classical acylation and copper catalysis are optimal for industrial applications due to high yields and scalability. Conversely, reductive amination is better suited for small-scale research due to lower yields and purification challenges.
Purification and Analytical Considerations
Crystallization Techniques
Recrystallization from acetone/ethyl acetate (1:1) effectively removes unreacted piperazine and acetylated byproducts, enhancing purity to >99%. Slow cooling (1°C/min) ensures uniform crystal growth, minimizing solvent inclusion.
Chromatographic Methods
Silica gel chromatography with dichloromethane/methanol (95:5) resolves residual impurities, particularly keto derivatives and bis-piperazinyl adducts. High-performance liquid chromatography (HPLC) with a C18 column and 0.1% trifluoroacetic acid/acetonitrile gradient confirms purity, with retention times around 8.2 minutes for the target compound .
Q & A
Q. What are the recommended synthetic routes for 5-[2-(1-Piperazinyl)acetyl]oxindol, and what purification techniques ensure high yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions between oxindole derivatives and piperazine-containing acetyl intermediates. For example, analogous procedures for piperazine-containing heterocycles involve refluxing acetal derivatives with piperidine and triethylamine, followed by extraction with ethyl acetate and purification via flash chromatography . Key steps include:
- Reaction Optimization : Adjusting solvent polarity (e.g., ethyl acetate/water partitioning) to isolate intermediates.
- Purification : Flash chromatography with silica gel (eluent ratios adjusted based on TLC monitoring).
- Yield Enhancement : Use of anhydrous conditions to minimize side reactions.
Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the oxindole core and piperazinylacetyl substituents. Compare chemical shifts with analogous oxindole derivatives (e.g., δ 7.2–7.5 ppm for aromatic protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] or [M+Na]).
- HPLC-Purity Analysis : Utilize reverse-phase C18 columns with buffered mobile phases (e.g., ammonium acetate buffer pH 6.5, as in pharmacopeial assays) to quantify purity (>98%) .
Q. What are the critical purity criteria for this compound, and how are residual solvents assessed?
- Methodological Answer :
- Residual Solvents : Follow ICH Q3C guidelines using gas chromatography (GC) with headspace sampling. For example, pharmacopeial methods require residual piperidine or triethylamine to be <0.1% .
- Assay Validation : Employ UV-Vis spectrophotometry at λ~270 nm (oxindole absorption band) with ammonium acetate buffer (pH 6.5) for calibration .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve stereoselectivity in piperazinylacetyl-oxindole conjugates?
- Methodological Answer :
- Catalytic Systems : Test chiral auxiliaries or asymmetric catalysts (e.g., BINOL-Ti complexes, as used in enantioselective aldol reactions) to control stereochemistry .
- Kinetic vs. Thermodynamic Control : Vary reaction temperature (e.g., 0°C vs. reflux) to favor specific diastereomers.
- Example Data Table :
| Catalyst | Temp (°C) | Diastereomeric Ratio (dr) | Yield (%) |
|---|---|---|---|
| BINOL-Ti | 25 | 95:5 | 82 |
| None | 80 | 60:40 | 65 |
Q. How should contradictions in pharmacological data (e.g., conflicting IC values) be resolved?
- Methodological Answer :
- Replicate Assays : Perform dose-response curves in triplicate across multiple cell lines (e.g., HEK293 vs. CHO-K1).
- Control for Solubility : Use DMSO concentrations <0.1% to avoid solvent interference.
- Cross-Validate Methods : Compare results from radioligand binding assays with functional cAMP assays .
Q. What in silico strategies are effective for predicting the biological activity of this compound derivatives?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with serotonin receptors (e.g., 5-HT or 5-HT).
- QSAR Modeling : Train models on datasets of oxindole derivatives with known logP and pIC values.
- ADMET Prediction : Employ SwissADME to assess blood-brain barrier permeability and CYP450 inhibition risks .
Q. How can mechanistic studies elucidate the role of the piperazinyl group in modulating receptor binding?
- Methodological Answer :
- Site-Directed Mutagenesis : Engineer receptor mutants (e.g., 5-HT W6.48A) to test hydrogen bonding interactions.
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to quantify piperazinyl-acetyl contributions.
- Comparative Analysis : Synthesize analogs without the piperazinyl group and compare binding affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
